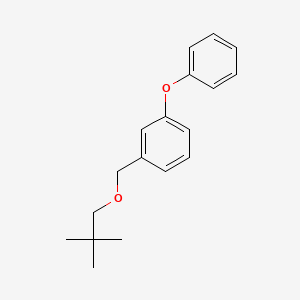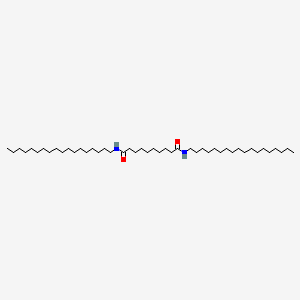
N,N'-Dioctadecylsebacamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dioctadecylsebacamide is a chemical compound with the molecular formula C46H92N2O2 and a molecular weight of 705.235 g/mol . It is also known by other names such as N,N’-dioctadecyldecanediamide and N,N’-Distearylsebacamide . This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties.
Méthodes De Préparation
The synthesis of N,N’-Dioctadecylsebacamide typically involves the reaction between decanedioic acid (sebacic acid) and octadecanamine . The reaction conditions often include heating the reactants to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
N,N’-Dioctadecylsebacamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N,N’-Dioctadecylsebacamide into its corresponding amine derivatives.
Applications De Recherche Scientifique
N,N’-Dioctadecylsebacamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of N,N’-Dioctadecylsebacamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
N,N’-Dioctadecylsebacamide can be compared with other similar compounds such as:
N,N’-Dimethylformamide: Used as a solvent and reagent in organic synthesis.
N,N’-Dimethylacetamide: Similar to N,N’-Dimethylformamide, it is used in various chemical reactions.
N,N’-Dioctadecylurea: Another long-chain amide with similar physical properties but different chemical reactivity
These comparisons highlight the unique properties of N,N’-Dioctadecylsebacamide, particularly its long carbon chains and specific reactivity patterns.
Propriétés
Numéro CAS |
35081-84-6 |
|---|---|
Formule moléculaire |
C46H92N2O2 |
Poids moléculaire |
705.2 g/mol |
Nom IUPAC |
N,N'-dioctadecyldecanediamide |
InChI |
InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-43-47-45(49)41-37-33-29-30-34-38-42-46(50)48-44-40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |
Clé InChI |
YORJEABCJCAFPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


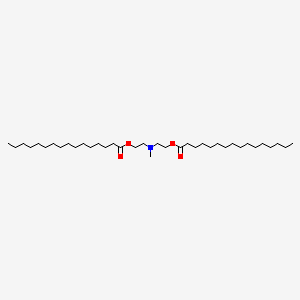
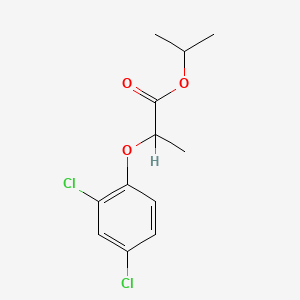
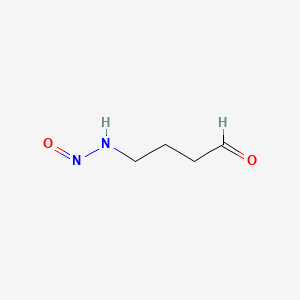


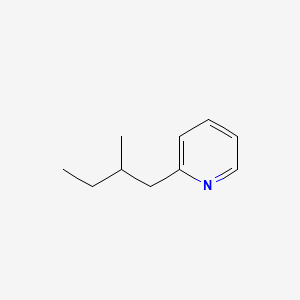
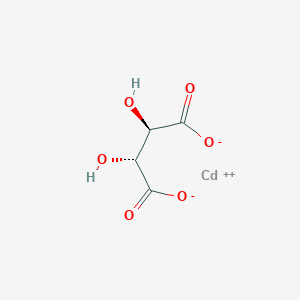
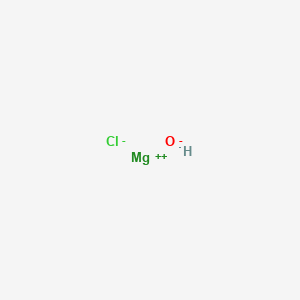
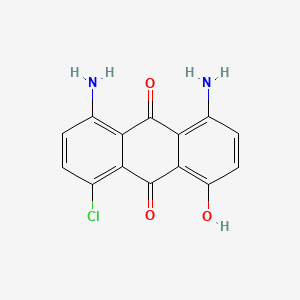
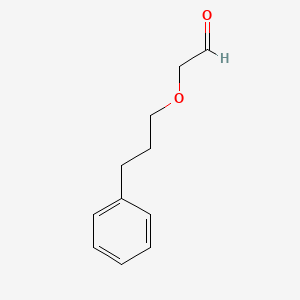
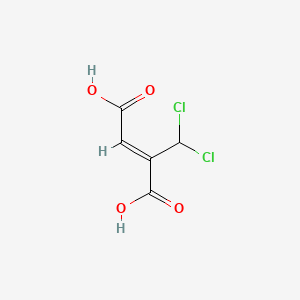
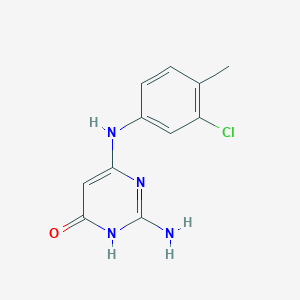
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
